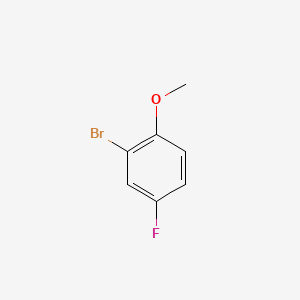

2-Bromo-4-fluoroanisole

Description

Significance as a Versatile Synthetic Intermediate

The primary significance of 2-Bromo-4-fluoroanisole lies in its function as a versatile synthetic intermediate in organic chemistry. Its molecular architecture, featuring both a bromine and a fluorine atom, allows for selective chemical transformations. The bromine atom can readily participate in a variety of cross-coupling reactions, such as Suzuki or Heck couplings, which are powerful methods for forming carbon-carbon bonds and constructing intricate molecular frameworks. innospk.com This reactivity is crucial for chemists aiming to build complex target molecules from simpler, commercially available starting materials.

For instance, this compound is used in the synthesis of (5-fluoro-2-methoxyphenyl)methanol (B151816). sigmaaldrich.comscientificlabs.com This transformation highlights its utility in introducing a hydroxymethylated fluorophenyl moiety into a molecule, a common step in the development of new chemical entities. The synthesis of this compound itself can be achieved through several routes, including the direct bromination of 4-fluoroanisole (B119533) or the methylation of 2-bromo-4-fluorophenol (B1268413). prepchem.comchemicalbook.com A common laboratory-scale synthesis involves the reaction of 2-bromo-4-fluorophenol with iodomethane (B122720) in the presence of a base like potassium carbonate, affording the product in high yield. chemicalbook.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₆BrFO nih.govnist.gov |

| Molecular Weight | 205.02 g/mol nih.govsigmaaldrich.com |

| CAS Number | 452-08-4 nih.govsigmaaldrich.com |

| Appearance | Clear colorless to pale yellow liquid sigmaaldrich.comthermofisher.com |

| Boiling Point | 89 °C at 1 mmHg sigmaaldrich.comsigmaaldrich.com |

| Density | 1.581 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.545 sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 2-bromo-4-fluoro-1-methoxybenzene nih.gov |

This data is compiled from multiple sources for accuracy. nih.govnist.govsigmaaldrich.comsigmaaldrich.comthermofisher.comsigmaaldrich.com

Interdisciplinary Relevance in Contemporary Research

The utility of this compound as a building block extends beyond traditional organic synthesis into various interdisciplinary research areas, most notably medicinal chemistry and agrochemicals. The presence of the fluorine atom is particularly significant, as its incorporation into organic molecules is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. ontosight.ai

In the pharmaceutical sector, intermediates like this compound are crucial for synthesizing active pharmaceutical ingredients (APIs). innospk.com While specific drug examples containing this exact fragment are proprietary, the bromo-fluoro-aromatic motif is found in various developmental compounds. For example, the related compound 2-bromo-4-fluoroaniline (B89589) is a key intermediate in the synthesis of duloxetine, a drug used for treating depression and anxiety. nbinno.com This underscores the value of the 2-bromo-4-fluoro substitution pattern in constructing biologically active molecules.

In the agrochemical industry, there is a continuous demand for novel herbicides, insecticides, and fungicides. Halogenated intermediates are instrumental in the synthesis of these agents. innospk.comgoogleapis.com The structural motifs provided by compounds like this compound can be essential for developing effective agrochemicals that protect crops and improve agricultural yields. innospk.com The strategic placement of halogen atoms can influence the compound's efficacy and environmental persistence. ontosight.ai Furthermore, in the field of materials science, fluorinated aromatic compounds are explored for creating materials with unique properties, such as those used in the manufacturing of organic light-emitting diodes (OLEDs). innospk.comontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQXVIJARQLCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196417 | |

| Record name | 2-Bromo-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-08-4 | |

| Record name | 2-Bromo-4-fluoro-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Bromo 4 Fluoroanisole

Direct Bromination Pathways of Anisole (B1667542) Derivatives

The direct introduction of a bromine atom onto the aromatic ring of 4-fluoroanisole (B119533) is a common and straightforward approach to obtaining 2-bromo-4-fluoroanisole. This electrophilic aromatic substitution is guided by the directing effects of the existing methoxy (B1213986) and fluoro substituents.

Regioselective Bromination Techniques

The methoxy group in 4-fluoroanisole is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-director. This substitution pattern favors electrophilic attack at the positions ortho to the methoxy group. One reported method involves dissolving 2-fluoroanisole (B128887) in chloroform (B151607) and adding bromine dropwise at room temperature. The reaction mixture is then refluxed for nine hours, resulting in a 91% yield of 2-fluoro-4-bromoanisole after purification. prepchem.com

Theoretical analyses, such as ab initio calculations, help to understand the high positional selectivity observed in the electrophilic bromination of anisole derivatives. mdpi.comresearchgate.net These studies show that the arenium ion intermediate for para-substitution is more stable than the ortho-isomer, explaining the preference for bromination at the position para to the most activating group. mdpi.com

Catalytic Systems in Electrophilic Bromination

Various catalytic systems can be employed to facilitate the electrophilic bromination of 4-fluoroanisole. Lewis acids such as aluminum chloride or zinc bromide are known to catalyze this type of reaction. googleapis.com For instance, the bromination of 2-chloro-4-fluoroanisole (B1586196) has been successfully carried out using bromine in the presence of an aqueous solution of zinc bromide at an elevated temperature. googleapis.com While effective, traditional Lewis acid catalysts like aluminum chloride can be difficult to recycle. googleapis.com

Research has also explored the use of N-bromosuccinimide (NBS) in the presence of additives. One study demonstrated that using NBS with lactic acid derivatives as halogen bond acceptors enhances reactivity and allows for regioselective bromination under mild conditions. scribd.com Specifically, the use of mandelic acid as a catalyst with NBS in aqueous acetonitrile (B52724) has been shown to improve the rate of bromination of 4-fluoroanisole. nsf.gov

Interactive Table: Comparison of Direct Bromination Methods

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Fluoroanisole | Bromine | Chloroform | 2-Fluoro-4-bromoanisole | 91% | prepchem.com |

| 4-Fluoroanisole | Bromine | Aluminum chloride or Zinc bromide | This compound | - | googleapis.com |

| 2-Chloro-4-fluoroanisole | Bromine | Aqueous Zinc Bromide | 5-Bromo-2-chloro-4-fluoroanisole | 78.8% | googleapis.com |

| 4-Fluoroanisole | N-Bromosuccinimide | Mandelic acid/Aqueous Acetonitrile | This compound | 96% | scribd.com |

Precursor-Based Synthesis Routes

An alternative to direct bromination involves the synthesis of this compound from a precursor that already contains the desired bromine and fluorine substitution pattern.

Derivatization from 2-Bromo-4-fluorophenol (B1268413)

A widely used precursor-based method is the O-methylation of 2-bromo-4-fluorophenol. mdpi.com This reaction can be carried out by treating 2-bromo-4-fluorophenol with an alkylating agent such as iodomethane (B122720) (methyl iodide) in the presence of a base. chemicalbook.com A specific procedure involves stirring a solution of 2-bromo-4-fluorophenol in acetone (B3395972) with potassium carbonate and methyl iodide at room temperature, followed by refluxing for six hours. This method yields this compound in high purity (94%). chemicalbook.com

Multistep Synthetic Sequences

This compound can also be prepared through multistep synthetic sequences. These routes may be considered when direct bromination or derivatization from the corresponding phenol (B47542) is not feasible or does not provide the desired isomer. While specific multistep syntheses for this compound are less commonly detailed in readily available literature, the general principles of organic synthesis allow for their conception. For instance, a related compound, 2-nitro-4-bromo-5-fluoroanisole, is noted as being accessible through multistep synthesis. fluoromart.com Such sequences often involve more complex transformations and may be more expensive for large-scale production. googleapis.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes. This can be achieved by using less hazardous reagents, employing recyclable catalysts, and minimizing waste.

The use of ionic liquids as solvents in halogenation reactions is one such approach. For example, the direct bromination of unprotected aniline (B41778) derivatives has been achieved with high regioselectivity and yield using copper(II) bromide in an ionic liquid, which serves as a safer alternative to traditional methods that may require protected anilines and generate more waste. beilstein-journals.org While not directly reported for this compound, this methodology represents a greener alternative for aromatic brominations.

Furthermore, developing recyclable catalysts is a key aspect of green synthesis. The challenge with catalysts like aluminum chloride is their lack of recyclability due to hydrolysis. googleapis.com Research into solid-supported catalysts or catalytic systems that can be easily separated from the reaction mixture and reused is an active area of investigation to make the synthesis of compounds like this compound more sustainable. The use of N-bromosuccinimide with organic acid catalysts in aqueous solvent systems also aligns with green chemistry principles by avoiding harsh and corrosive reagents. scribd.comnsf.gov

Exploration of Renewable Solvents for Enhanced Sustainability

The choice of solvent is a critical factor in the environmental impact of a chemical process. Research has focused on replacing traditional, petroleum-derived solvents with bio-based alternatives. In the context of reactions involving this compound, solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated. ucc.ie Notably, 2-MeTHF can be manufactured from renewable resources like furfural. ucc.ie

A study on the two-step synthesis of (5-fluoro-2-methoxyphenyl)methanol (B151816) from this compound evaluated the performance of these renewable solvents against the conventional solvent tetrahydrofuran (B95107) (THF). ucc.ie The process involved the formation of a Grignard reagent followed by acylation. The results indicated that while THF, which can also be derived from renewable sources, provided the best product purity, 2-MeTHF stood out as a viable green alternative. ucc.ie

Table 1: Solvent Effects on the Two-Step Synthesis of (5-fluoro-2-methoxyphenyl)methanol from this compound

| Solvent | Formylating Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 2-MeTHF | DMF | 85 | 96.1 | ucc.ie |

| THF | DMF | 88 | 98.5 | ucc.ie |

| CPME | DMF | 75 | 94.2 | ucc.ie |

| 2-MeTHF | N-Formylmorpholine | 71 | 94.3 | ucc.ie |

| THF | N-Formylmorpholine | 79 | 96.2 | ucc.ie |

Development of Environmentally Benign Bromination Reagents

Traditional bromination methods often employ elemental bromine, a corrosive and hazardous reagent, frequently used in chlorinated solvents. wku.edu The development of safer, more environmentally friendly brominating agents is a key area of green chemistry research. For the bromination of activated aromatic rings, such as in anisole derivatives, several greener alternatives have been developed.

These modern reagents often utilize a stable bromide salt as the bromine source, with an oxidant to generate the active brominating species in situ. This approach avoids the handling of liquid bromine and can often be performed under milder conditions and in more benign solvents like methanol (B129727) or water. organic-chemistry.org

Table 2: Environmentally Benign Bromination Reagents for Aromatic Compounds

| Bromine Source | Oxidant/Catalyst | Key Features | Reference |

|---|---|---|---|

| Ammonium Bromide (NH₄Br) | Oxone® | Performs regioselective monobromination under mild conditions in short reaction times. | organic-chemistry.org |

| Hydrogen Bromide (HBr) | Dimethyl Sulfoxide (DMSO) | DMSO acts as a mild and inexpensive oxidant. | organic-chemistry.org |

| Potassium Bromide (KBr) | Oxone® / Copper(I) Bromide (CuBr) | Catalytic system for ipso-bromination of arylboronic acids with high functional group tolerance. | organic-chemistry.org |

| Sodium Bromide (NaBr) / Sodium Bromate (NaBrO₃) | Acid (in situ) | A versatile reagent prepared from bromine recovery process intermediates, effective for brominating phenols, anilines, and aromatic ethers at ambient conditions without a catalyst. | researchgate.net |

| Tetrabutylammonium Bromide | Hydrogen Peroxide / Vanadium Pentoxide | Catalytic system offering mild conditions and high selectivity. | nih.gov |

Advanced Organometallic Strategies

Organometallic reagents and transformations are central to the functionalization of this compound, enabling the formation of new carbon-carbon bonds that are fundamental to building more complex molecular architectures.

Grignard Reagent Formation and Subsequent Transformations

This compound readily reacts with magnesium metal in an appropriate ether solvent to form the corresponding Grignard reagent, (5-fluoro-2-methoxyphenyl)magnesium bromide. ucc.iersc.org The initiation of this reaction can be facilitated by catalytic amounts of activators such as iodine or diisobutylaluminium hydride (DIBAL-H). ucc.ie

This organometallic intermediate is a powerful nucleophile and a versatile building block. A significant application is in hydroxymethylation reactions. One synthetic route involves the reaction of the Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF) or N-formylmorpholine, to produce an aldehyde, which is then reduced to the corresponding alcohol, (5-fluoro-2-methoxyphenyl)methanol. ucc.ie This alcohol is a key intermediate in the synthesis of pharmaceuticals. ucc.ie

Cross-Coupling Methodologies for Aryl Functionalization

As a halogenated aromatic compound, this compound is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. innospk.com These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of C-C bonds.

One notable example is the palladium-catalyzed Grignard cross-coupling reaction. In a specific application, this compound was coupled with phenylmagnesium bromide using a palladium-diphosphine catalyst in 2-MeTHF to yield 4-fluoro-2-methoxybiphenyl. rsc.org This demonstrates the utility of the compound in constructing biaryl frameworks. Beyond this, this compound is a suitable partner in other widely used cross-coupling reactions, including Suzuki-Miyaura couplings (with boronic acids) and Heck couplings (with alkenes), greatly expanding its synthetic potential. innospk.com

Table 3: Palladium-Catalyzed Cross-Coupling of this compound

| Coupling Partner | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Phenylmagnesium Bromide (PhMgBr) | Pd(dppf)Cl₂ (0.2 mol%) | Me-THF | 50°C, 2h | 4-Fluoro-2-methoxybiphenyl | rsc.org |

Tandem Reaction Architectures for Efficient Synthesis

To improve process efficiency, safety, and yield, modern synthetic chemistry often employs tandem or telescoped reaction sequences, where multiple transformations are performed in a single reaction vessel without isolating intermediates.

Integrated Formylation and Hydride Reduction Sequences

A highly efficient, telescoped approach has been developed for the synthesis of (5-fluoro-2-methoxyphenyl)methanol, a key pharmaceutical intermediate, starting from this compound. ucc.ie This process integrates Grignard reagent formation, formylation, and hydride reduction into a one-pot sequence.

The process begins with the formation of the Grignard reagent from this compound. ucc.ie This is immediately followed by the addition of a formylating agent, such as N-formylmorpholine, which reacts with the Grignard reagent to form 5-fluoro-2-methoxybenzaldehyde (B106407) in situ. ucc.ie Without isolation, a hydride reducing agent is then introduced to the reaction mixture, converting the aldehyde directly to the final product, (5-fluoro-2-methoxyphenyl)methanol. ucc.ie This tandem architecture minimizes waste, reduces operational complexity, and avoids the hazards associated with handling potentially unstable intermediates. ucc.ie The choice of formylating agent was found to impact the level of impurities, with N,N-dimethylformamide (DMF) being effective but others like N-formylpiperidine leading to by-product formation. ucc.ie

One-Pot Synthetic Protocols

While the principles of one-pot synthesis are widely applied in the preparation of substituted aromatic compounds, specific and detailed peer-reviewed protocols for the one-pot synthesis of this compound are not extensively reported in publicly available scientific literature. However, based on established synthetic transformations, a plausible one-pot strategy can be conceptualized.

One potential one-pot approach for the synthesis of this compound could involve the diazotization of a suitably substituted aniline, such as 2-bromo-4-fluoroaniline (B89589), followed by a Sandmeyer-type reaction. In this hypothetical sequence, the aniline derivative would first be converted to a diazonium salt, which is then subjected to decomposition in the presence of a bromide source to introduce the bromine atom, and a methoxy source for the methoxy group. The challenge in such a one-pot reaction lies in controlling the regioselectivity and preventing the formation of undesired side products.

A related one-pot procedure has been described for the synthesis of polyfluoroanisoles from polyfluoroanilines. oup.com This method involves the diazotization of the aniline in the presence of methanol, followed by the reductive removal of the diazonium group. oup.com Adapting such a strategy for this compound would require careful selection of the starting materials and reaction conditions to ensure the desired substitution pattern.

For instance, a hypothetical one-pot synthesis of this compound could start from 4-fluoro-2-aminophenol. This precursor could undergo a one-pot methylation of the hydroxyl group and a Sandmeyer reaction to replace the amino group with a bromine atom. The sequence of these steps within the one-pot procedure would be critical to the successful synthesis of the target molecule.

Below is a representative data table for a hypothetical one-pot synthesis of this compound, illustrating the type of data that would be generated from such a study. It is important to note that this table is a conceptual representation based on analogous reactions and does not reflect a specific, published experimental procedure.

Table 1: Hypothetical One-Pot Synthesis of this compound

| Entry | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Fluoro-2-aminophenol | 1. NaNO₂, HBr2. CuBr3. (CH₃)₂SO₄, K₂CO₃ | Acetonitrile | 0-80 | 12 | 65 |

It is crucial to distinguish the synthesis of this compound from its isomer, 4-bromo-2-fluoroanisole (B1265810). The synthesis of 4-bromo-2-fluoroanisole has been reported via the bromination of 2-fluoroanisole. prepchem.com This reaction highlights the importance of the directing effects of the substituents on the aromatic ring, which dictate the position of the incoming electrophile.

In a reported synthesis of 4-bromo-2-fluoroanisole, 2-fluoroanisole was treated with bromine in chloroform. prepchem.com The reaction was carried out at room temperature initially, followed by heating under reflux for several hours. prepchem.com After workup, the desired 4-bromo-2-fluoroanisole was obtained in a high yield of 91%. prepchem.com

Table 2: Synthesis of 4-Bromo-2-fluoroanisole

| Reactant | Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

|---|

While research into tandem and telescoped reactions for the synthesis of complex molecules is ongoing, including those that utilize this compound as a key intermediate for the preparation of pharmaceutical compounds, the specific development of a robust and high-yielding one-pot synthesis for this compound itself remains an area for further investigation. ucc.ie

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Fluoroanisole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. The regiochemical outcome and reaction rate are heavily influenced by the substituents present on the aromatic ring. In 2-bromo-4-fluoroanisole, the interplay between the methoxy (B1213986), bromo, and fluoro groups dictates its reactivity profile.

The directing effects of the substituents on the this compound ring determine the position of attack for incoming electrophiles. The available positions for substitution are C3, C5, and C6.

Methoxy Group (-OCH₃): The methoxy group at C1 is a potent activating group and a strong ortho, para-director. jove.comjove.com It donates electron density to the ring via a resonance effect (+R), which stabilizes the positively charged intermediate (arenium ion) formed during the reaction. libretexts.orglibretexts.org This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. For instance, the nitration of anisole (B1667542) is reported to be about 10,000 times faster than the nitration of benzene (B151609), highlighting the activating power of the methoxy group. jove.comjove.com

Halogen Substituents (-Br and -F): Both bromine (at C2) and fluorine (at C4) are classified as deactivating groups, yet they are ortho, para-directors. libretexts.orglibretexts.org Their strong electronegativity withdraws electron density from the ring inductively (-I effect), which deactivates the ring towards electrophilic attack compared to benzene. msu.edumasterorganicchemistry.com However, they possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), stabilizing the arenium ion when the attack occurs at the ortho or para positions relative to the halogen. msu.edu

The cumulative effect of these substituents on this compound leads to a complex reactivity pattern. The powerful activating and directing effect of the methoxy group is the dominant influence. It strongly activates the C6 position (ortho to -OCH₃ and meta to -Br) and the C4 position (para to -OCH₃). Since the C4 position is already occupied by fluorine, the primary site for electrophilic attack is predicted to be the C6 position. The C5 position is sterically hindered and electronically deactivated by both adjacent halogens.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Methoxy (-OCH₃) | C1 | Activating (+R > -I) | Ortho, Para |

| Bromine (-Br) | C2 | Deactivating (-I > +R) | Ortho, Para |

| Fluorine (-F) | C4 | Deactivating (-I > +R) | Ortho, Para |

Nucleophilic Aromatic Substitution Pathways

Aromatic rings that are electron-deficient, often due to the presence of electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SₙAr). wikipedia.org This reaction typically proceeds via an addition-elimination mechanism involving a stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

In this compound, the bromine atom is a potential leaving group in SₙAr reactions. The molecule is activated towards nucleophilic attack by the electron-withdrawing nature of the halogen substituents. The bromine at the C2 position is particularly susceptible to displacement by nucleophiles in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. lookchem.commit.edu For instance, this compound can undergo lithiation followed by reaction with trimethyl borate (B1201080) to form the corresponding boronic acid, which is a key intermediate for Suzuki couplings. drugfuture.com

An interesting aspect of the reactivity of haloaromatics in SₙAr reactions is the relative leaving group ability of the halogens. Contrary to Sₙ2 reactions, the typical reactivity order for SₙAr is F > Cl ≈ Br > I. wikipedia.orgmasterorganicchemistry.com This inverted order is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the departure of the leaving group. stackexchange.comwyzant.com The highly electronegative fluorine atom polarizes the C-F bond significantly, creating a more electrophilic carbon center that is more susceptible to nucleophilic attack. wyzant.com The strong inductive effect of fluorine also helps to stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.com

Therefore, in this compound, there could be competition between the displacement of the bromide at C2 and the fluoride (B91410) at C4. While bromide is generally a better leaving group in many contexts (like palladium-catalyzed couplings), under conditions that favor the SₙAr addition-elimination mechanism (strong nucleophile, polar aprotic solvent), nucleophilic attack might preferentially occur at the C4 position, leading to the displacement of fluoride. The outcome would be highly dependent on the specific nucleophile and reaction conditions. For instance, photochemical SₙAr reactions have been developed for the substitution of fluoride on unactivated aryl fluorides. researchgate.net

Reaction Kinetic and Thermodynamic Analyses

Quantitative data on the reaction kinetics and thermodynamics for this compound are scarce in the literature. However, analysis of related systems provides valuable insights.

Thermodynamic properties for this compound, such as its gas-phase heat capacity, have been calculated using computational methods. In Friedel-Crafts alkylation reactions, studies on related bromoanisole derivatives have shown that the distribution of regioisomers can be governed by whether the reaction is under kinetic or thermodynamic control. thieme-connect.com For example, the isomerization of a kinetically favored product to a more stable thermodynamic product can be achieved with a strong acid. thieme-connect.com

For nucleophilic aromatic substitution, kinetic studies on similar activated systems, like 2,4-dinitrophenyl halides, provide a basis for comparison. The rate constants for reactions with piperidine (B6355638) show the classic SₙAr halogen reactivity order (F > Cl > Br > I), which is governed by differences in the enthalpies of activation. masterorganicchemistry.comnih.gov For one studied reaction, the fluoride leaving group was found to be 3300 times more reactive than the iodide. masterorganicchemistry.com This underscores that the rate-determining step is the formation of the Meisenheimer complex, which is accelerated by the strong inductive effect of fluorine. stackexchange.commasterorganicchemistry.com

Table 2: Comparative Kinetic Data for SₙAr of 1-X-2,4-dinitrobenzene with Piperidine

| Leaving Group (X) | Relative Rate Constant (krel) |

|---|---|

| F | 3300 |

| Cl | 4.5 |

| Br | 3.2 |

| I | 1.0 |

Data adapted from studies on analogous systems to illustrate the leaving group effect in SₙAr reactions. masterorganicchemistry.com

These comparative data suggest that in a competitive SₙAr reaction involving this compound, the substitution of the fluoro group would likely have a lower activation energy and proceed faster than the substitution of the bromo group, assuming an addition-elimination mechanism is operative.

Transition State Analysis and Reaction Pathway Elucidation

The chemical behavior of this compound is largely defined by the interplay of its three key functional components: the aromatic ring, the methoxy group (-OCH₃), and the halogen substituents (bromine and fluorine). Elucidating the precise mechanisms of its reactions requires a detailed understanding of the reaction pathways, including the transient, high-energy structures known as transition states. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling these complex processes. While specific, detailed transition state analyses for every reaction of this compound are not extensively published, a robust understanding can be constructed by examining foundational mechanistic studies on analogous systems and relevant reaction classes, such as the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and a key transformation for aryl halides like this compound. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. DFT studies on model systems provide significant insight into the transition states and intermediates of each step. acs.orgresearchgate.net

Table 1: Elementary Steps and Intermediates in a Model Suzuki-Miyaura Catalytic Cycle

| Step | Description | Reactants | Intermediate/Transition State (TS) | Products |

|---|---|---|---|---|

| 1. Oxidative Addition | The C-Br bond of the aryl halide adds across a low-valent Palladium(0) catalyst. | Ar-Br + Pd(0)L₂ | [Ar-Pd(II)(Br)L₂]‡ (TS) | Ar-Pd(II)(Br)L₂ |

| 2. Transmetalation | The aryl group from the organoboron reagent is transferred to the Palladium(II) center, displacing the halide. | Ar-Pd(II)(Br)L₂ + Ar'B(OH)₃⁻ | [L₂Pd(Ar)(Br)(Ar'B(OH)₃)]‡ (TS) | Ar-Pd(II)(Ar')L₂ + B(OH)₃Br⁻ |

| 3. Reductive Elimination | The two aryl groups on the Palladium(II) center couple and are eliminated, regenerating the Palladium(0) catalyst. | Ar-Pd(II)(Ar')L₂ | [Ar-Ar-Pd(0)L₂]‡ (TS) | Ar-Ar + Pd(0)L₂ |

Note: This table represents a generalized pathway. L = Ligand (e.g., PPh₃), Ar = 2-methoxy-5-fluorophenyl, Ar' = Aryl group from boronic acid.

Oxidative Addition Pathway: The initial oxidative addition of the aryl bromide to the Pd(0) center is often the rate-determining step and has been a subject of detailed mechanistic investigation. Combined experimental (Kinetic Isotope Effects, KIEs) and computational (DFT) studies on the Suzuki-Miyaura reaction of aryl bromides have provided a nuanced picture of this crucial transition state. chemrxiv.org These studies established that for aryl bromides, oxidative addition typically proceeds from a 12-electron, monoligated palladium complex, Pd(PPh₃), rather than the more saturated Pd(PPh₃)₂. The reaction involves the formation of an η² binding complex between the arene and the palladium center before the C-Br bond is fully cleaved in the transition state. chemrxiv.org This step is generally considered irreversible and highly exergonic. chemrxiv.org

Transmetalation Pathway: The mechanism of transmetalation can be complex and is influenced by the nature of the base and solvent. DFT calculations have explored competing pathways. mdpi.com One proposed route, the "oxo-palladium pathway," involves the exchange of the bromide for a hydroxide (B78521) on the palladium center, followed by coordination with the boronic acid. mdpi.com An alternative, the "oxoboronate pathway," involves the direct reaction of the Pd(II)-bromide complex with a base-activated boronate [Ar'B(OH)₃]⁻. mdpi.com Studies suggest that intermediates featuring a direct palladium-oxygen-boron linkage are key to facilitating the transfer of the aryl group via a four-membered transition state. mdpi.com

Reaction Pathways in Related Fluoroaromatic Systems: Mechanistic insights can also be gleaned from studies on related fluoroaromatic compounds. For instance, the reactivity of p-difluorobenzene with methanol (B129727) has been investigated using DFT calculations to model the transition states. acs.org These calculations revealed that the nucleophilic aromatic substitution to form p-fluoroanisole is significantly aided by a second molecule of methanol. The reaction proceeds through a six-membered, hydrogen-bonded ring in the transition state, which substantially lowers the activation energy compared to the reaction with a single methanol molecule. acs.org This highlights the critical role that solvent or catalytic species can play in stabilizing transition states and dictating the reaction pathway, a principle that extends to reactions of this compound.

Furthermore, computational investigations into the C-F versus C-H bond activation of fluoroarenes by transition metals show that C-F activation is often thermodynamically favored due to the formation of a strong metal-fluoride bond, even though the C-F bond itself is very strong. rsc.org This competition is a key consideration when designing catalytic reactions for polyfunctionalized molecules like this compound.

Applications of 2 Bromo 4 Fluoroanisole in Complex Molecule Synthesis

Role in Pharmaceutical Intermediate Development

The structural motifs present in 2-bromo-4-fluoroanisole are frequently found in biologically active molecules, making it a sought-after precursor in the pharmaceutical industry. Its utility lies in its capacity to introduce a fluorinated methoxyphenyl group into a target molecule, a common feature in modern drug candidates.

Synthesis of Key Precursors for Therapeutic Agents

A notable application of this compound is in the synthesis of key intermediates for potential therapeutic agents. For instance, it is a critical starting material for the preparation of (5-fluoro-2-methoxyphenyl)methanol (B151816). This alcohol is a crucial fragment in the synthesis of Edivoxetine (LY2216684), a selective norepinephrine (B1679862) reuptake inhibitor that has been investigated for the treatment of major depressive disorder and attention-deficit/hyperactivity disorder (ADHD).

The synthesis involves a Grignard reaction, where this compound is converted into its corresponding Grignard reagent. This organometallic intermediate is then reacted with a formylating agent, followed by reduction, to yield the target alcohol, (5-fluoro-2-methoxyphenyl)methanol. The high regiochemical purity of the starting material is essential for ensuring the isomeric purity of the final drug substance.

Table 1: Synthesis of (5-fluoro-2-methoxyphenyl)methanol

| Step | Reactant | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Magnesium (Mg) | (5-Fluoro-2-methoxyphenyl)magnesium bromide | Grignard Reagent Formation |

| 2 | (5-Fluoro-2-methoxyphenyl)magnesium bromide | N-Formylmorpholine or similar | 5-Fluoro-2-methoxybenzaldehyde (B106407) | Introduction of Aldehyde |

Strategies for Enhancing Drug Efficacy through Fluorination

The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance a compound's therapeutic profile. youtube.com The fluorine atom in this compound is one of its most significant features, offering several advantages when integrated into a drug candidate. youtube.com

Fluorination can significantly improve metabolic stability. youtube.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This can prolong the drug's half-life in the body, potentially leading to less frequent dosing. youtube.com Furthermore, the fluorine atom can alter the lipophilicity and membrane permeability of a molecule, which can improve its absorption, distribution, and bioavailability. youtube.com It can also influence the conformation of a molecule and increase its binding affinity to the target receptor or enzyme through favorable electrostatic interactions. youtube.com By using this compound as a building block, chemists can strategically introduce fluorine to fine-tune the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. youtube.com

Table 2: Benefits of Fluorination in Drug Design

| Property Enhanced | Mechanism | Therapeutic Advantage |

|---|---|---|

| Metabolic Stability | High strength of the C-F bond resists enzymatic cleavage. | Increased drug half-life, reduced dosage frequency. |

| Binding Affinity | Fluorine can form favorable interactions (H-bonds, dipole-dipole) with protein targets. | Increased potency and selectivity. |

| Lipophilicity & Permeability | Strategic placement of fluorine modifies the molecule's polarity. | Improved absorption and distribution in the body. |

| pKa Modulation | The high electronegativity of fluorine can lower the pKa of nearby functional groups. | Optimized ionization state for better solubility or target interaction. |

Utilization in Agrochemical Active Ingredient Synthesis

In the agrochemical sector, the discovery of novel, effective, and environmentally safer crop protection agents is a constant pursuit. This compound provides a scaffold that is instrumental in creating new active ingredients for herbicides, fungicides, and insecticides.

Building Block for Novel Crop Protection Agents

The this compound moiety is a key component in the synthesis of a new generation of agrochemicals. While specific commercial products directly synthesized from this starting material are proprietary, its structural elements are characteristic of potent fungicidal classes, such as the pyrazole-carboxamides. These fungicides act by inhibiting the succinate (B1194679) dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain of fungal pathogens. The fluorinated phenyl ring provided by this compound is crucial for the molecule's ability to fit into the active site of the enzyme and exert its inhibitory effect. The introduction of fluorine can enhance the intrinsic efficacy of the agrochemical, allowing for lower application rates. youtube.com

Modulating Bioactivity via Aryl Halide Functionalization

The true synthetic power of this compound in agrochemical research lies in the differential reactivity of its two halogen substituents. The bromine atom is significantly more reactive than the fluorine atom in common cross-coupling reactions. This allows for the selective functionalization of the aromatic ring, a key strategy for modulating bioactivity.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context. nih.gov The bromine atom serves as a versatile synthetic handle for introducing a wide array of chemical groups. For example, the Suzuki-Miyaura coupling reaction can be used to form a new carbon-carbon bond by reacting the bromo-position with an organoboron reagent. nih.govyoutube.com This allows for the attachment of other aryl or alkyl fragments, which can be used to optimize the compound's spectrum of activity against different pests, improve its systemic properties within the plant, or fine-tune its environmental persistence. Similarly, the Buchwald-Hartwig amination can introduce carbon-nitrogen bonds, another common linkage in bioactive molecules. nih.govresearchgate.net

Table 3: Key Functionalization Reactions at the Bromo-Position

| Reaction Name | Catalyst System (Typical) | Bond Formed | Purpose in Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Carbon-Carbon | Introduction of aryl, heteroaryl, or alkyl groups. nih.govyoutube.com |

| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | Carbon-Nitrogen | Formation of arylamines or related structures. nih.govresearchgate.net |

| Heck Coupling | Pd catalyst, Base | Carbon-Carbon (alkenyl) | Introduction of vinyl groups. |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Carbon-Carbon (alkynyl) | Introduction of alkyne functionalities. |

Contributions to Advanced Materials Science

Beyond life sciences, the unique electronic properties conferred by the fluoro- and methoxy-substituents make this compound an interesting building block for advanced materials. Its application is particularly relevant in the field of organic electronics, such as in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). rsc.org

The performance of OLEDs relies on the properties of the organic semiconductor materials used in their emissive and charge-transporting layers. rsc.org The incorporation of fluorine into these materials is a key strategy for tuning their electronic characteristics. numberanalytics.comnumberanalytics.com Fluorination tends to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a conjugated molecule. rsc.org Lowering the LUMO level can facilitate more efficient electron injection from the cathode, leading to better device performance and stability. rsc.org

This compound can be used as a starting point to build larger, conjugated systems for these applications. Through cross-coupling reactions at the bromine position, it can be incorporated into polymers or oligomers designed for use in OLEDs. The presence of the fluorine and methoxy (B1213986) groups helps to fine-tune the final material's electronic properties, solubility, and solid-state packing, all of which are critical for achieving bright, efficient, and long-lasting electronic devices. rsc.org

Table 4: Impact of Fluorination on Organic Electronic Materials

| Property | Effect of Fluorination | Benefit for OLEDs |

|---|---|---|

| HOMO/LUMO Energy Levels | Lowers both HOMO and LUMO levels. rsc.org | Improved charge injection and transport balance. rsc.org |

| Electron Injection | Facilitates easier injection of electrons from the cathode. rsc.org | Lower operating voltage, higher efficiency. |

| Oxidative Stability | Increases resistance to degradation from ambient oxygen and moisture. rsc.org | Enhanced device lifetime and operational stability. |

| Intermolecular Interactions | Can promote favorable π-stacking arrangements in the solid state. rsc.org | Improved charge carrier mobility. |

Spectroscopic Characterization and Computational Studies of 2 Bromo 4 Fluoroanisole

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT Raman) techniques, provides a powerful tool for probing the molecular structure of 2-Bromo-4-fluoroanisole. These methods, in conjunction with computational studies, allow for a detailed assignment of the fundamental vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound has been recorded in the neat form. nih.gov The spectrum is characterized by a series of distinct absorption bands corresponding to the various vibrational modes of the molecule. Key vibrational frequencies are associated with the stretching and bending of C-H, C-O, C-F, and C-Br bonds, as well as the vibrations of the benzene (B151609) ring.

Fourier Transform Raman (FT Raman) Spectroscopy Analysis

FT Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound has also been documented. nih.gov In the isomeric compound 4-bromo-2-fluoroanisole (B1265810), a strong band observed at 262 cm⁻¹ in the FT-Raman spectrum is assigned to the C-Br stretching vibration. This is a characteristic region for C-Br stretching in bromo-substituted benzene derivatives. researchgate.net The C-Br in-plane and out-of-plane bending modes for 4-bromo-2-fluoroanisole have been observed at 178 cm⁻¹ and 192 cm⁻¹ in the FT-Raman spectrum, respectively.

Normal Mode Analysis and Vibrational Assignments

To achieve a comprehensive understanding of the vibrational spectra, normal mode analysis is often performed using computational methods like Density Functional Theory (DFT). researchgate.net These calculations, often employing basis sets such as 6-311++G(d,p), provide theoretical vibrational frequencies and intensities that can be correlated with the experimental FTIR and FT-Raman data. researchgate.net

For the related compound 4-bromo-2-fluoroanisole, a complete vibrational assignment has been proposed based on a combination of experimental data and theoretical calculations. The assignments are aided by Total Energy Distribution (TED) analysis, which quantifies the contribution of each internal coordinate to a particular normal mode. This approach allows for the unambiguous assignment of vibrational bands to specific stretching, bending, and torsional motions within the molecule. For example, in substituted anisoles, the C-F stretching vibration is a key indicator, though its position can be influenced by other substituents. researchgate.net

Below is an illustrative data table of selected vibrational frequencies for the related compound 4-Bromo-2-fluoroanisole , based on a combination of experimental and calculated data.

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |

| C-H stretch (aromatic) | 3102, 3075 | 3070 | - |

| C-H stretch (methyl) | 3012 | 3015, 2948, 2848 | 3134, 3123, 3044 |

| C-F stretch | - | - | - |

| C-Br stretch | - | 262 | - |

| C-Br in-plane bend | - | 178 | 177 |

| C-Br out-of-plane bend | - | 192 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Elucidation of Spin-Coupling Networks

The ¹H NMR spectrum of this compound is influenced by the spin-coupling interactions between the protons on the aromatic ring and between the protons and the fluorine atom. chemicalbook.com The bromine and fluorine substituents create distinct electronic environments for the aromatic protons, leading to differences in their chemical shifts. The coupling between adjacent protons (ortho-coupling) and across the ring (meta- and para-coupling) provides crucial information for assigning the signals to specific protons.

Furthermore, long-range coupling constants, such as the six-bond coupling between a side-chain ¹³C nucleus and a para ring proton or ¹⁹F nucleus, can be used to investigate conformational preferences around the C-O bond. cdnsciencepub.com In anisole (B1667542) derivatives, these couplings are sensitive to the dihedral angle between the methoxy (B1213986) group and the aromatic ring. cdnsciencepub.com

Advanced NMR Techniques for Structural Confirmation

Advanced NMR techniques are employed for unambiguous structural confirmation. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons in the molecule. acs.org For fluorinated compounds, ¹⁹F NMR is a powerful tool. acs.orgmanchester.ac.uk The ¹⁹F NMR spectrum provides information about the chemical environment of the fluorine atom and its coupling to neighboring protons.

For instance, ¹H-¹⁹F heteronuclear correlation experiments can directly show the coupling between specific protons and the fluorine atom, confirming their spatial proximity. acs.org Techniques like ¹⁹F DOSY (Diffusion-Ordered Spectroscopy) can be valuable for analyzing complex mixtures containing fluorinated compounds. manchester.ac.uk While specific advanced NMR studies on this compound were not found in the initial search, the application of these techniques to similar fluorinated aromatic compounds demonstrates their utility in providing definitive structural assignments. acs.orgmanchester.ac.uk

The following table summarizes typical NMR data for this compound, although a complete, assigned dataset from a single source is not available.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (OCH₃) | ~3.8 | s | - |

| ¹H (aromatic) | ~7.1-7.5 | m | - |

| ¹³C | Data not available | - | - |

| ¹⁹F | Data not available | - | - |

Note: The ¹H NMR chemical shift ranges are based on general information for bromo-fluoroanisole analogs. Specific, detailed assignments require further experimental data.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to predict and analyze the properties of molecules at an atomic level. Methods such as Density Functional Theory (DFT) are instrumental in elucidating molecular geometry, electronic structure, and various spectroscopic properties, providing a framework to understand the chemical behavior of compounds like this compound.

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and the distribution of electrons. For substituted anisoles, a key structural feature is the orientation of the methoxy group relative to the benzene ring, which can exist in a planar (cis or trans) or non-planar conformation.

Computational studies on related fluoroanisole isomers using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been performed to determine their optimized geometries. scribd.comresearchgate.net For 3-fluoroanisole, for instance, both cis (methoxy group oriented towards the fluorine) and trans (methoxy group oriented away) conformers are considered, with the cis conformer being slightly more stable. cdnsciencepub.com In the case of this compound, the methoxy group is ortho to the bulky bromine atom. This steric hindrance likely dictates a preferred orientation, which can be precisely calculated.

The optimization process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles. For a related compound, 2-bromo-6-difluoromethoxy-4-fluorophenol, DFT calculations have provided specific bond lengths, such as C–Br at 1.89 Å and C–F between 1.34–1.37 Å. Similar values would be expected for this compound.

Table 1: Representative Calculated Geometric Parameters for a Substituted Anisole Isomer (4-Bromo-2-fluoroanisole) (Note: This data is for an isomer and serves as an illustrative example of typical computational outputs.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.895 | C1-C2-Br: 120.5 |

| C-F | 1.358 | C3-C4-F: 118.9 |

| C-O | 1.365 | C1-O-C(H3): 117.8 |

| O-CH₃ | 1.425 | |

| Data derived from illustrative studies on similar compounds. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For substituted anisoles, the HOMO is typically a π-orbital delocalized over the benzene ring and the methoxy group, while the LUMO is a π*-antibonding orbital. In a study of 2-tert-butyl-5-methyl anisole, HOMO and LUMO energy calculations showed that charge transfer occurs within the molecule. nih.gov For this compound, the electron-withdrawing halogens are expected to lower the energy of both the HOMO and LUMO compared to anisole itself. The precise energies and the HOMO-LUMO gap can be calculated using DFT. For example, calculations on p-halogenated phenols showed HOMO-LUMO gaps of around 5.7 eV.

Table 2: Illustrative Frontier Orbital Energies for Halogenated Phenols

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| p-fluorophenol | -6.4956 | -0.7792 | 5.7164 |

| p-bromophenol | -6.4325 | -0.7537 | 5.6788 |

| Source: Theoretical analysis of the Reactivity of phenol (B47542) substituted in the para position by halides by the functional theory of density. |

These values indicate that the bromine substituent leads to a slightly smaller energy gap compared to the fluorine substituent, suggesting marginally higher reactivity. A similar trend would be anticipated for this compound, where the combined effects of both halogens would modulate the frontier orbital energies.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is characterized by its hyperpolarizability (β). Computational chemistry allows for the prediction of these properties. Molecules with significant charge transfer, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit higher NLO activity.

In this compound, the methoxy group acts as a donor, while the aromatic ring and halogens act as acceptors. This push-pull system suggests potential for NLO properties. Computational studies on fluoroanisole isomers have been conducted to calculate their dipole moment (μ), polarizability (α), and first hyperpolarizability (β). scribd.comresearchgate.net Such calculations for this compound would quantify its potential as an NLO material.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For an anisole derivative, the oxygen atom of the methoxy group is typically an electron-rich (red) region. In this compound, the electronegative fluorine and bromine atoms will also create regions of negative potential. However, the areas around the hydrogen atoms of the benzene ring will be electron-poor (blue or green). MEP analysis of substituted anisoles helps in rationalizing their reactivity patterns in reactions like electrophilic aromatic substitution. researchgate.netijert.org

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled (donor) and empty (acceptor) orbitals, a phenomenon known as hyperconjugation. The strength of these interactions is quantified by the second-order perturbation energy (E(2)).

Table 3: Illustrative NBO Analysis for a Substituted Anisole (Note: This table demonstrates the type of data obtained from NBO analysis for a representative molecule.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) O₁ | π* (C₂-C₃) | 25.5 |

| LP (1) O₁ | π* (C₅-C₆) | 22.1 |

| π (C₂-C₃) | π* (C₄-C₅) | 18.9 |

| Data is illustrative and based on general findings for substituted anisoles. |

Excited State Deactivation Pathways and Photophysical Properties

The study of how a molecule behaves after absorbing light is the domain of photophysics and photochemistry. Upon excitation to a higher electronic state (e.g., S₁), a molecule can return to the ground state (S₀) through various deactivation pathways, including fluorescence (radiative decay) and non-radiative decay processes like internal conversion and intersystem crossing to a triplet state (T₁). researchgate.net

For aromatic molecules like anisole and its derivatives, the photophysical properties are influenced by the substituents. Halogen atoms, particularly heavier ones like bromine, are known to enhance the rate of intersystem crossing (the "heavy-atom effect"). nih.gov This can lead to a decrease in fluorescence quantum yield and an increase in the population of the triplet state.

Dielectric Relaxation Studies

The investigation of dielectric relaxation in polar molecules provides profound insights into their molecular and intramolecular dynamics. For this compound, such studies, particularly in non-polar solvents, are instrumental in elucidating the nature of molecular interactions and conformational changes. The response of the molecule to an external electric field, characterized by its relaxation time, is significantly influenced by the surrounding medium.

Future Research Directions and Outlook for 2 Bromo 4 Fluoroanisole

Development of Novel and Sustainable Synthetic Methodologies

The future of 2-Bromo-4-fluoroanisole synthesis lies in the development of environmentally friendly and efficient methodologies. Current methods often involve the bromination of 4-fluoroanisole (B119533). One documented approach involves the bromination of 2-fluoroanisole (B128887) in chloroform (B151607), achieving a high yield. prepchem.com Another route includes the synthesis from 2-Bromo-4-fluorophenol (B1268413) and iodomethane (B122720). chemicalbook.com

Future research is expected to focus on greener alternatives to traditional solvents and reagents. For instance, the use of anisole (B1667542), a biodegradable solvent derivable from renewable resources like lignin, is being explored for various chemical syntheses. mdpi.comrsc.org Research into sustainable synthesis of substituted anisoles is ongoing, with methods like using dimethyl carbonate (DMC) as a green methylating agent. google.com The development of catalytic systems that operate under milder conditions and with higher atom economy will be crucial. This includes exploring phase-transfer catalysis and the use of more benign catalysts to minimize waste and environmental impact. google.comacs.org The goal is to create synthetic pathways that are not only high-yielding and cost-effective but also align with the principles of green chemistry. mdpi.com

Exploration of Unprecedented Chemical Transformations

While this compound is well-known for its participation in substitution and coupling reactions, future research will likely uncover novel chemical transformations. Its unique electronic properties, stemming from the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing halogen atoms, could be exploited to achieve unprecedented reactivity.

Researchers are likely to investigate its behavior in a wider range of reaction types. This could include exploring its potential in C-H activation/functionalization reactions, which offer a more direct and atom-economical way to build molecular complexity. rsc.org The influence of the ortho-bromo and para-fluoro substituents on the regioselectivity of such reactions is a key area for investigation. Additionally, exploring its participation in multicomponent reactions, where three or more reactants combine in a single step, could lead to the rapid synthesis of diverse and complex molecules from this versatile starting material. The study of its behavior under photochemical or electrochemical conditions could also open up new avenues for its application in organic synthesis. acs.org

Rational Design of Highly Efficient Catalytic Systems

The development of highly efficient catalytic systems is paramount for unlocking the full potential of this compound in various chemical transformations. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly used with this compound. Future efforts will focus on designing catalysts that offer higher turnover numbers, improved selectivity (chemo-, regio-, and stereoselectivity), and broader substrate scope.

This involves the rational design of ligands for metal catalysts, such as palladium, to fine-tune their electronic and steric properties. For instance, the use of diphosphine-palladium catalysts has shown promise in C-H bond arylation of fluorobenzene (B45895) derivatives. rsc.org Furthermore, the development of catalysts based on more abundant and less toxic metals is a growing area of interest. Computational modeling, such as Density Functional Theory (DFT), can aid in the rational design of these catalysts by providing insights into reaction mechanisms and transition state energies. The exploration of nanocatalysts and single-atom catalysts could also lead to breakthroughs in catalytic efficiency and recyclability for reactions involving this compound.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling and computational chemistry are poised to play an increasingly important role in understanding and predicting the reactivity of this compound. Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. researchgate.netresearchgate.net This information is crucial for understanding its reactivity in various chemical reactions.

Future research will likely involve the use of more advanced computational methods to model complex reaction pathways and predict reaction outcomes with greater accuracy. For example, computational modeling can be used to predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. By simulating the interaction of this compound with different reagents and catalysts, researchers can identify the most promising reaction conditions before conducting experiments, thus saving time and resources. The development of machine learning algorithms trained on large datasets of chemical reactions could further enhance the predictive power of these models, enabling the rapid screening of potential applications for this compound.

Expansion into Emerging Interdisciplinary Applications

The unique properties of this compound and its derivatives make them attractive candidates for a wide range of interdisciplinary applications beyond traditional organic synthesis. The presence of fluorine is known to enhance the biological activity and metabolic stability of molecules, making this compound a valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals. netascientific.comresearchgate.net

Future research will likely focus on incorporating this building block into new classes of bioactive compounds, such as enzyme inhibitors and receptor ligands. mdpi.comnih.gov For example, it has been used in the synthesis of aldose reductase inhibitors. mdpi.com In materials science, the introduction of fluorine can impart desirable properties such as thermal stability and chemical resistance, opening up possibilities for its use in the development of advanced polymers and coatings. netascientific.com Furthermore, the potential application of its derivatives in fields like medicinal chemistry and as intermediates for biologically active compounds is an active area of research. netascientific.comlookchem.com The development of radiolabeled derivatives, for instance with Fluorine-18, could also be explored for applications in medical imaging techniques like Positron Emission Tomography (PET). unl.eduresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-4-fluoroanisole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves bromination of 2-fluoroanisole using bromine in the presence of sodium bicarbonate and sodium hydrogensulfite. A reported procedure achieved a 94% yield by slowly adding bromine to 2-fluoroanisole dissolved in chloroform, followed by aqueous workup . Key variables include temperature control (ambient to 40°C), stoichiometric ratios (1:1.04 molar ratio of substrate to bromine), and reaction time (3 hours for bromine addition). Side products like di-brominated derivatives can form if excess bromine or prolonged reaction times are used.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of GC-MS (to assess purity >95% ) and NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the aromatic ring. For example, the methoxy group (-OCH₃) typically resonates at δ ~3.8 ppm in ¹H NMR, while bromine and fluorine substituents induce distinct deshielding effects on adjacent protons . HPLC with UV detection (λ = 254 nm) can further quantify impurities, leveraging the compound’s strong absorption in the UV range.

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture. Store at 2–8°C in amber vials under inert gas (N₂/Ar). Degradation studies indicate that exposure to humidity >60% accelerates hydrolysis of the methoxy group, forming 2-bromo-4-fluorophenol as a major degradation product. Thermal stability tests (TGA/DSC) show decomposition onset at ~180°C .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine atom (strong electron-withdrawing group) directs electrophilic substitution to the para position relative to the methoxy group. Computational studies (DFT, e.g., B3LYP/6-31G*) reveal that the electron-deficient aromatic ring lowers the activation energy for oxidative addition with palladium catalysts . Experimental validation using X-ray crystallography (via WinGX or ORTEP-III ) can confirm regioselectivity in derived products.

Q. What crystallographic tools are recommended for resolving the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) analyzed with WinGX or ORTEP-3 provides high-resolution bond lengths and angles. For example, the C-Br bond length in related bromo-fluoroanisoles is ~1.89 Å, while C-F bonds average ~1.34 Å . Pair these results with Hirshfeld surface analysis to quantify intermolecular interactions, such as Br···H or F···H contacts, which influence crystal packing .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of this compound?

- Methodological Answer : Discrepancies in boiling points (e.g., 221°C vs. lower values in other studies) may arise from impurities or measurement techniques. Use differential scanning calorimetry (DSC) to determine phase transitions under controlled conditions. Cross-validate with gas chromatography (GC) retention times and refractive index (RI) measurements (RI = 1.5830 for pure samples ). Statistical analysis (e.g., ANOVA) of replicated experiments can identify systematic errors .

Q. What computational models predict the electronic structure and spectroscopic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the Colle-Salvetti correlation-energy functional accurately predicts NMR chemical shifts and IR vibrational modes. For instance, calculated ¹³C NMR shifts for the brominated carbon (C2) align with experimental data within ±2 ppm . Pair these with time-dependent DFT (TD-DFT) to simulate UV-Vis spectra, correlating with experimental λₘₐₐ values (~270 nm) .

Q. How does steric hindrance from the methoxy group affect nucleophilic aromatic substitution (NAS) in this compound?

- Methodological Answer : The methoxy group at the para position creates steric and electronic barriers to NAS. Kinetic studies using Hammett plots (σ⁺ constants) reveal that electron-donating groups like -OCH₃ slow NAS rates at the bromine site. Compare with derivatives lacking the methoxy group (e.g., 2-bromo-4-fluorobenzene) to isolate steric effects. Activation energies can be derived via Arrhenius plots from temperature-dependent reaction monitoring .

Q. What are the environmental and safety considerations for handling this compound in large-scale syntheses?

- Methodological Answer : The compound is classified as R36/37/38 (irritant to eyes, skin, and respiratory system). Use fume hoods and PPE (nitrile gloves, goggles). Waste disposal must neutralize bromine residues via sodium thiosulfate treatment. Environmental persistence studies (OECD 301F) show moderate biodegradability (<40% in 28 days), necessitating controlled waste management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.